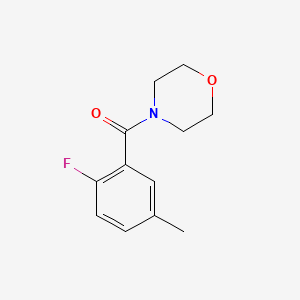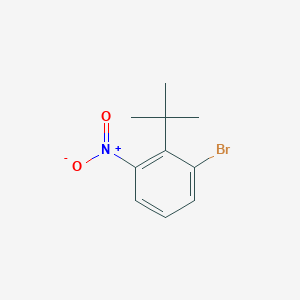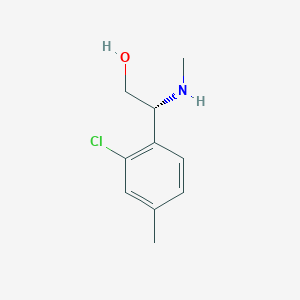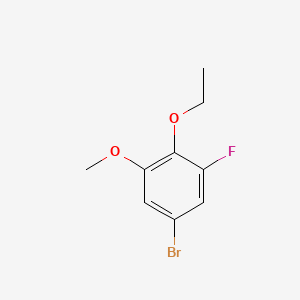
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-fluoro-3-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and other necessary transformations. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield various brominated derivatives, while oxidation can produce corresponding quinones or other oxidized forms .
Scientific Research Applications
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring aromaticity and yielding the substituted product.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Uniqueness
5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with bromine and fluorine, makes it a versatile compound for various synthetic applications .
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
UMMCJFUNLKNODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


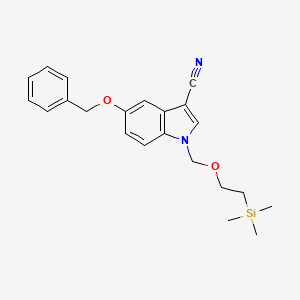

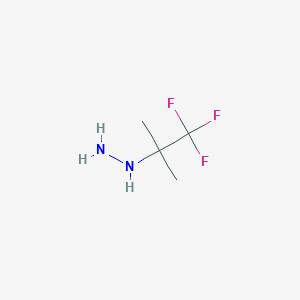
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
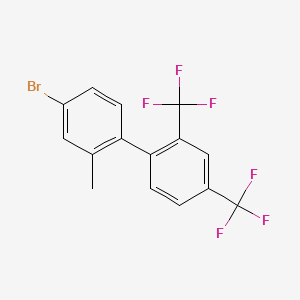


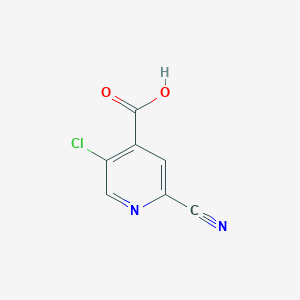
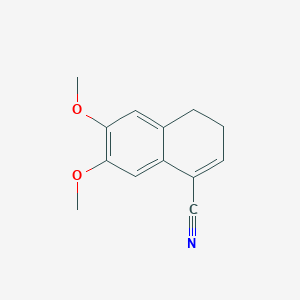
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

